5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid
Overview
Description
5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid: is a compound that features a benzimidazole moiety fused with a pentanoic acid chain. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts like CuCl and TMEDA in solvents such as DMSO at elevated temperatures (e.g., 120°C) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its structural similarity to naturally occurring nucleotides .
Medicine: Medicinally, derivatives of this compound have been explored for their potential as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced stability and bioavailability .
Mechanism of Action
The mechanism of action of 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects . The pathways involved often include those related to DNA synthesis and repair, making it a potent agent in anticancer research .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted benzimidazoles: These compounds have modifications at the 2-position, which can significantly alter their biological properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12, known for its biological activity.
Uniqueness: 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid is unique due to the presence of the pentanoic acid chain, which can enhance its solubility and bioavailability compared to other benzimidazole derivatives . This structural feature makes it a valuable compound in drug development and other scientific research applications .
Properties
Molecular Formula |
C12H12N2O4 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid |
InChI |
InChI=1S/C12H12N2O4/c15-10(2-1-3-11(16)17)7-4-5-8-9(6-7)14-12(18)13-8/h4-6H,1-3H2,(H,16,17)(H2,13,14,18) |
InChI Key |
GSZXRRPYJHCZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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